molecular formula C12H6Cl2N2 B3189036 2,3-Dichlorobenzo[f]quinoxaline CAS No. 26907-93-7

2,3-Dichlorobenzo[f]quinoxaline

Cat. No.: B3189036
CAS No.: 26907-93-7
M. Wt: 249.09 g/mol
InChI Key: NFHNRZDVWVUUKG-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzo[f]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a benzene ring fused with a pyrazine ring, with two chlorine atoms attached at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichlorobenzo[f]quinoxaline typically involves the condensation of ortho-phenylenediamine with a dicarbonyl compound. One common method is the reaction of 2,3-dichlorobenzil with 1,2-diaminobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of microwave irradiation and environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzo[f]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and other heterocyclic compounds .

Scientific Research Applications

2,3-Dichlorobenzo[f]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichlorobenzo[f]quinoxaline involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichlorobenzo[f]quinoxaline is unique due to the presence of chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The chlorine substitutions can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug discovery and materials science .

Properties

IUPAC Name

2,3-dichlorobenzo[f]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-11-12(14)16-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHNRZDVWVUUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C(=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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